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molecular formula C9H6N2O4 B1296674 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid CAS No. 42972-13-4

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Cat. No. B1296674
M. Wt: 206.15 g/mol
InChI Key: FXXJJBDOKNNGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226923B2

Procedure details

Hydrazine hydrate (26 g, 0.52 mol) was added in one portion to a stirred mixture of 1,2,4-benzenetricarboxylic anhydride (10 g, 0.52 mol), in acetic acid (1.0 L) at room temperature. The mixture was heated to 120° C. for 2 hours and then allowed to cool to room temperature. The solid was filtered, washed with water (250 ml) and dried in the vacuum oven at 50° C. for 20 hours to give the title compound (91 g, 85% yield).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH:4]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]2[C:13](O[C:16](=[O:17])[C:6]=2[CH:5]=1)=[O:14]>C(O)(=O)C>[O:17]=[C:16]1[C:6]2[C:7](=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:4][CH:5]=2)[C:13](=[O:14])[NH:3][NH:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (250 ml)
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven at 50° C. for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
O=C1NNC(C2=CC(=CC=C12)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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